6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole
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Overview
Description
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a nitro group, a phenyl ring, and an imidazo-oxazole core. It has been studied for its potential use in treating various diseases, including tuberculosis and neglected tropical diseases .
Preparation Methods
The synthesis of 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . This method yields the desired compound in high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets within pathogens. For instance, it has been shown to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.
Comparison with Similar Compounds
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is often compared with other nitroimidazole derivatives, such as:
Pretomanid: Another nitroimidazole used in the treatment of tuberculosis.
Delamanid: A similar compound with activity against Mycobacterium tuberculosis.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that other compounds may not achieve .
Properties
CAS No. |
127692-14-2 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)10-7-13-6-9(17-11(13)12-10)8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
QPXFTPBAEKKNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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